molecular formula C10H12BF3KNO3S B7981954 Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate

Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate

Cat. No.: B7981954
M. Wt: 333.18 g/mol
InChI Key: WAHVEAMXJHSWKT-UHFFFAOYSA-N
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Description

Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C10H12BF3KNO3S. It is a potassium salt that features a trifluoroborate group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(morpholinosulfonyl) phenyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. One common method includes the use of boronic acid pinacol ester, which reacts with potassium bifluoride (KHF2) under mild conditions to form the desired trifluoroborate salt . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs scalable and efficient synthetic routes. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

The mechanism of action of potassium 4-(morpholinosulfonyl) phenyltrifluoroborate in cross-coupling reactions involves the formation of a reactive boronate intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group acts as a stable and efficient source of boron, facilitating the reaction under mild conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .

Properties

IUPAC Name

potassium;trifluoro-(4-morpholin-4-ylsulfonylphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO3S.K/c12-11(13,14)9-1-3-10(4-2-9)19(16,17)15-5-7-18-8-6-15;/h1-4H,5-8H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVEAMXJHSWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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